![molecular formula C5H2Br2FN B1422063 2,6-Dibromo-3-fluoropyridine CAS No. 41404-59-5](/img/structure/B1422063.png)
2,6-Dibromo-3-fluoropyridine
Overview
Description
“2,6-Dibromo-3-fluoropyridine” is a chemical compound with the molecular formula C5H2Br2FN . It has a molecular weight of 254.88 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
2,6-Dibromo-3-fluoropyridine is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 254.88 .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
2,6-Dibromo-3-fluoropyridine: is a key intermediate in the synthesis of various fluorinated pyridines. These compounds are of significant interest due to their unusual physical, chemical, and biological properties, which are attributed to the presence of fluorine atoms. Fluorinated pyridines have reduced basicity and are generally less reactive than their chlorinated and brominated analogues, making them valuable in the development of more stable and selective chemical entities .
Radiopharmaceuticals
The compound is used in the synthesis of 18 F-substituted pyridines , which are potential imaging agents for positron emission tomography (PET). These radiopharmaceuticals are crucial for local radiotherapy of cancer, providing a way to visualize and target tumors more effectively .
Agricultural Chemistry
In agriculture, 2,6-Dibromo-3-fluoropyridine derivatives are explored for creating new products with improved physical, biological, and environmental properties. The introduction of fluorine atoms into lead structures is a common modification to enhance the activity and selectivity of agricultural chemicals .
Synthesis of Btk Inhibitors
This compound serves as a starting material for synthesizing inhibitors of Bruton’s Tyrosine Kinase (Btk). Btk inhibitors are important in the treatment of certain cancers and autoimmune diseases, as they can block the signaling pathways that contribute to cell proliferation and survival .
Development of Herbicides and Insecticides
2,6-Dibromo-3-fluoropyridine: is utilized in the synthesis of some herbicides and insecticides. The bromo and fluoro substituents contribute to the creation of compounds with specific modes of action against targeted pests and weeds .
Pharmaceutical Research
The compound is also significant in pharmaceutical research. The introduction of fluorine atoms into pharmaceuticals can greatly affect their metabolic stability, distribution, and binding affinity, leading to the development of drugs with enhanced efficacy and safety profiles .
Material Science
In material science, fluorinated pyridines, synthesized using 2,6-Dibromo-3-fluoropyridine , are investigated for their potential use in advanced materials. These materials may exhibit unique properties such as increased resistance to degradation, altered electrical conductivity, and improved thermal stability .
Organic Synthesis Methodology
Lastly, 2,6-Dibromo-3-fluoropyridine is important in organic synthesis methodology. It is used to develop new synthetic routes and strategies, particularly in the construction of complex molecules that contain fluorinated pyridine units. These methodologies can be applied across various fields of chemistry, including medicinal chemistry and materials science .
Safety and Hazards
The safety information for 2,6-Dibromo-3-fluoropyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2,6-Dibromo-3-fluoropyridine is a fluorinated pyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They are less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines in general are known to interact with various biological targets due to the presence of fluorine, a strong electron-withdrawing substituent . This results in interesting and unusual physical, chemical, and biological properties .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications . They are often used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Result of Action
Fluoropyridines are known to have various biological applications, including potential use as imaging agents .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
2,6-dibromo-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAOEPAQKOERAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680567 | |
Record name | 2,6-Dibromo-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-fluoropyridine | |
CAS RN |
41404-59-5 | |
Record name | 2,6-Dibromo-3-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41404-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIBROMO-3-FLUOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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